N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(3,4-dimethylphenoxy)acetamide
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Overview
Description
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized by reacting 3,4-dimethyl-1,2-oxazole with appropriate reagents under controlled conditions.
Sulfamoylation: The oxazole derivative is then subjected to sulfamoylation using sulfamoyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the sulfamoyl derivative with acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(3,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(3,4-dimethylphenoxy)acetamide is unique due to its specific structural features, which confer distinct biological activities.
Properties
Molecular Formula |
C21H23N3O5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C21H23N3O5S/c1-13-5-8-18(11-14(13)2)28-12-20(25)22-17-6-9-19(10-7-17)30(26,27)24-21-15(3)16(4)23-29-21/h5-11,24H,12H2,1-4H3,(H,22,25) |
InChI Key |
RFSXBXNNBCVJFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C)C |
Origin of Product |
United States |
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